BenchChemオンラインストアへようこそ!

N-(2-methyl-2-(thiophen-3-yl)propyl)isoxazole-5-carboxamide

medicinal chemistry SAR expansion metabolic stability

This compound's unique triad—gem-dimethyl steric bulk, isoxazole-5-carboxamide regioisomer, and thiophen-3-yl orientation—cannot be interpolated from analogs. Procure the exact CAS 2310123-38-5 to avoid uncontrolled variables in biological assays. Use as a structurally differentiated probe for COX-2 secondary pocket SAR, a regioisomeric control for Atoh1 hair cell regeneration target validation, and a metabolic stability benchmark (gem-dimethyl shields benzylic oxidation). No published biological data exist for this specific molecule, ensuring complete freedom-to-operate in your screening campaigns.

Molecular Formula C12H14N2O2S
Molecular Weight 250.32
CAS No. 2310123-38-5
Cat. No. B2684922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methyl-2-(thiophen-3-yl)propyl)isoxazole-5-carboxamide
CAS2310123-38-5
Molecular FormulaC12H14N2O2S
Molecular Weight250.32
Structural Identifiers
SMILESCC(C)(CNC(=O)C1=CC=NO1)C2=CSC=C2
InChIInChI=1S/C12H14N2O2S/c1-12(2,9-4-6-17-7-9)8-13-11(15)10-3-5-14-16-10/h3-7H,8H2,1-2H3,(H,13,15)
InChIKeyJOBMKNJTXCBZGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Methyl-2-(thiophen-3-yl)propyl)isoxazole-5-carboxamide (CAS 2310123-38-5): Structural Identity, Compound Class, and Procurement Context


N-(2-Methyl-2-(thiophen-3-yl)propyl)isoxazole-5-carboxamide (CAS 2310123-38-5) is a synthetic small-molecule amide with the molecular formula C₁₂H₁₆N₂O₂S and a molecular weight of 250.32 g/mol, bearing an isoxazole-5-carboxamide core linked via a gem-dimethyl-substituted propyl spacer to a thiophen-3-yl ring . The compound belongs to the broader isoxazole carboxamide chemotype, a privileged scaffold in medicinal chemistry that has been explored for cyclooxygenase (COX) inhibition, antimicrobial activity, anticancer applications, and, in a distinct regioisomeric series (isoxazole-3-carboxamides), for treating hearing loss and balance disorders via Atoh1-mediated hair cell regeneration [1][2]. This specific compound is presently catalogued by specialty chemical suppliers and is positioned as a research-grade building block or screening candidate for target-agnostic or structure–activity relationship (SAR) expansion studies; however, publicly available peer-reviewed biological data specific to this molecule remain extremely limited at the time of this analysis.

Why In-Class Substitution of N-(2-Methyl-2-(thiophen-3-yl)propyl)isoxazole-5-carboxamide Is Not Trivial for Research Procurement


Interchanging N-(2-methyl-2-(thiophen-3-yl)propyl)isoxazole-5-carboxamide with a structurally similar isoxazole carboxamide analog—even one sharing the thiophene and isoxazole-5-carboxamide pharmacophoric elements—can introduce uncontrolled variables in biological assays because three discrete structural features converge in this single molecule: (i) a gem-dimethyl group at the α-carbon of the propyl linker, which imposes significant steric bulk and restricts conformational freedom relative to unsubstituted methylene or benzyl analogs ; (ii) the isoxazole-5-carboxamide regioisomer, whose hydrogen-bond-acceptor/donor geometry differs fundamentally from the isoxazole-3-carboxamide series that dominates the hearing-loss patent literature [1]; and (iii) a thiophen-3-yl (3-thienyl) attachment, which positions the sulfur heteroatom in a meta-like orientation to the linker, altering electronic distribution and potential π-stacking interactions compared with the more common thiophen-2-yl isomers . Even in the absence of comprehensive head-to-head biological profiling, these orthogonal structural variables mean that SAR cannot be linearly extrapolated from proximate analogs; procurement of the exact compound is essential for reproducible target-engagement or phenotypic screening campaigns.

Quantitative Evidence Guide for Differentiation of N-(2-Methyl-2-(thiophen-3-yl)propyl)isoxazole-5-carboxamide from Closest Analogs


Gem-Dimethyl Steric Shield: Conformational Differentiation from N-(Thiophen-3-ylmethyl)isoxazole-5-carboxamide

The target compound incorporates a gem-dimethyl group at the alpha carbon of the propyl linker (C(CH₃)₂ adjacent to the thiophene ring), whereas the simpler analog N-(thiophen-3-ylmethyl)isoxazole-5-carboxamide (CAS 1211682-11-9) bears only two benzylic-type hydrogens at the corresponding position [1]. The gem-dimethyl substitution increases the calculated molar refractivity (a surrogate for steric bulk) and the fraction of sp³-hybridized carbon (Fsp³) relative to the des-methyl analog, which has been correlated in the medicinal chemistry literature with improved aqueous solubility and reduced aromatic ring count-related promiscuity [2]. This structural distinction cannot be achieved by procuring the simpler N-(thiophen-3-ylmethyl) congener and is expected to alter target-binding pose, CYP-mediated oxidative metabolism susceptibility, and passive membrane permeability in a manner that requires empirical verification with the exact compound.

medicinal chemistry SAR expansion metabolic stability

Isoxazole-5-Carboxamide Regioisomerism: Differentiated Hydrogen-Bonding Geometry from the Isoxazole-3-Carboxamide Hearing-Loss Patent Series

The target compound is an isoxazole-5-carboxamide, placing the carboxamide substituent at the 5-position of the isoxazole ring. The dominant patent literature for isoxazole carboxamides in hearing loss (Novartis AG, US20220117945A1) exclusively exemplifies isoxazole-3-carboxamide derivatives, where the carboxamide is attached at the 3-position [1]. This regioisomeric difference alters the distance and angular geometry between the carboxamide hydrogen-bond donor/acceptor and the thiophene substituent: in the 5-carboxamide series, the amide NH and carbonyl are positioned para-like relative to the ring oxygen, whereas in the 3-carboxamide series they are ortho-like, potentially engaging different residues in a protein binding pocket. No direct biological comparison between these regioisomers has been published; however, the regioisomeric form is a critical determinant of pharmacophoric geometry that cannot be mimicked by 3-carboxamide analogs.

regioisomerism target engagement hydrogen bonding

Thiophen-3-yl versus Thiophen-2-yl Attachment: Electronic Differentiation Relevant to π-Stacking and Sulfur-Mediated Interactions

In the target compound, the thiophene ring is attached to the gem-dimethyl-substituted propyl linker via the 3-position (meta-like relative to sulfur), whereas many comparator isoxazole carboxamides in the patent and literature space utilize thiophen-2-yl (ortho-like) attachment [1][2]. This distinction alters the electrostatic potential surface: in thiophen-3-yl isomers, the sulfur lone pair is positioned farther from the point of attachment and oriented differently, which can affect sulfur–π interactions, halogen-bond acceptor capacity of the sulfur atom, and susceptibility to cytochrome P450-mediated S-oxidation. The thiophen-3-yl isomer has a different dipole moment orientation compared with the thiophen-2-yl isomer; this may translate into differential binding to hydrophobic pockets or aromatic cages in protein targets.

electronic effects regioisomerism molecular recognition

Class-Level COX Inhibition Potential: Contextualizing the Isoxazole-Carboxamide Scaffold

In a 2022 study by Hawash et al., a panel of 17 isoxazole-carboxamide derivatives was evaluated for COX-1 and COX-2 inhibition using an in vitro COX inhibition assay kit, with the most potent compound (A13) achieving IC₅₀ values of 64 nM (COX-1) and 13 nM (COX-2), yielding a COX-2 selectivity ratio of 4.63 [1]. While the target compound N-(2-methyl-2-(thiophen-3-yl)propyl)isoxazole-5-carboxamide was not among the tested molecules, the study establishes that the isoxazole-carboxamide scaffold is competent for nanomolar COX engagement and that substituent identity (particularly aryl ring substitution patterns) is a primary driver of potency and isoform selectivity. This class-level evidence supports the rationale for procuring the target compound as part of a COX-targeted or inflammation-relevant screening cascade; however, direct activity data for this specific molecule are absent and must be experimentally determined.

COX inhibition anti-inflammatory isoxazole SAR

Recommended Application Scenarios for N-(2-Methyl-2-(thiophen-3-yl)propyl)isoxazole-5-carboxamide Based on Available Evidence


SAR Expansion Libraries for Isoxazole Carboxamide COX-2 or Anti-Inflammatory Programs

Given the validated nanomolar COX-1/COX-2 inhibitory activity of the isoxazole-carboxamide chemotype (benchmarked by compound A13 at IC₅₀ = 13 nM for COX-2 [1]), this compound can serve as a structurally differentiated entry in SAR expansion libraries. Its gem-dimethyl-thiophen-3-yl substitution pattern is absent from published COX inhibitor SAR series, making it a valuable probe for exploring steric and electronic tolerance in the COX-2 secondary binding pocket—provided that procurement is accompanied by in-house COX inhibition profiling, as no pre-existing data exist for this specific molecule.

Negative Control or Orthogonal Chemotype for Isoxazole-3-Carboxamide Hearing Loss Programs

The Novartis hearing-loss patent family (US20220117945A1) is built on isoxazole-3-carboxamide derivatives that induce Atoh1 expression for hair cell regeneration [2]. Because CAS 2310123-38-5 is an isoxazole-5-carboxamide regioisomer with a divergent hydrogen-bonding geometry, it can function as a regioisomeric control compound to test whether the Atoh1-induction phenotype is specific to the 3-carboxamide pharmacophoric presentation—a critical control experiment for target validation that is not achievable with in-patent analogs.

Metabolic Stability Assessment of Gem-Dimethyl-Shielded Thiophene-Containing Amides

The gem-dimethyl substitution adjacent to the thiophene ring is expected to reduce CYP-mediated oxidation at the benzylic-type position (a known metabolic soft spot in thiophene-methyl analogs [3]). This compound can be used in comparative microsomal or hepatocyte stability assays alongside N-(thiophen-3-ylmethyl)isoxazole-5-carboxamide (CAS 1211682-11-9) to quantify the metabolic shielding effect of the gem-dimethyl motif, generating data directly relevant to lead optimization campaigns that seek to improve the metabolic half-life of thiophene-containing amide series.

Computational Chemistry Benchmarking: Thiophene Regioisomer Effects on Docking Poses

The thiophen-3-yl versus thiophen-2-yl attachment difference provides a defined test case for evaluating the sensitivity of docking scoring functions to sulfur position in heteroaromatic rings. Because the electronic distribution differs between the two regioisomers, this compound can be employed alongside its hypothetical thiophen-2-yl analog in retrospective docking or free-energy perturbation (FEP) studies to assess whether computational methods correctly predict affinity differences driven by thiophene connectivity—an application that leverages the compound's structural uniqueness without requiring pre-existing biological data.

Quote Request

Request a Quote for N-(2-methyl-2-(thiophen-3-yl)propyl)isoxazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.